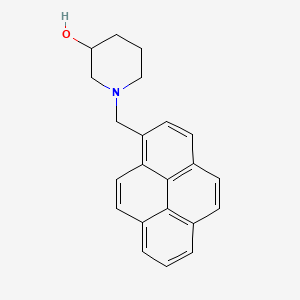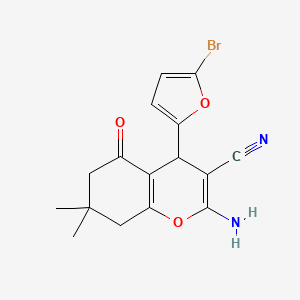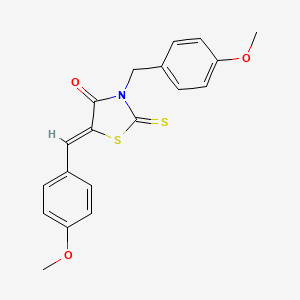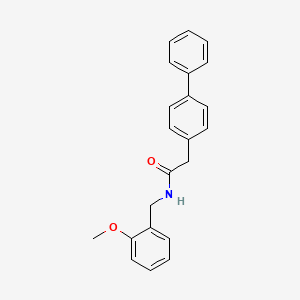
1-(1-pyrenylmethyl)-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-pyrenylmethyl)-3-piperidinol, also known as Pyr-1, is a chemical compound that has gained significant attention in scientific research due to its unique properties. Pyr-1 is a fluorescent probe that is commonly used in biochemical and physiological experiments to study the behavior of proteins and other biomolecules. In
Applications De Recherche Scientifique
1-(1-pyrenylmethyl)-3-piperidinol is widely used in scientific research as a fluorescent probe to study the behavior of proteins and other biomolecules. It can be used to monitor protein-protein interactions, protein-ligand interactions, and enzyme activity. 1-(1-pyrenylmethyl)-3-piperidinol is also used to study the dynamics of lipid membranes and to monitor the intracellular localization of biomolecules.
Mécanisme D'action
The mechanism of action of 1-(1-pyrenylmethyl)-3-piperidinol involves the formation of a covalent bond between the 1-(1-pyrenylmethyl)-3-piperidinol molecule and the target biomolecule. This covalent bond results in the fluorescence of 1-(1-pyrenylmethyl)-3-piperidinol, which can be detected using fluorescence spectroscopy. The fluorescence intensity of 1-(1-pyrenylmethyl)-3-piperidinol is proportional to the concentration of the target biomolecule.
Biochemical and Physiological Effects:
1-(1-pyrenylmethyl)-3-piperidinol has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with normal cellular processes and has low toxicity. 1-(1-pyrenylmethyl)-3-piperidinol has been used in vivo to monitor the activity of enzymes and to study the dynamics of lipid membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(1-pyrenylmethyl)-3-piperidinol is its high sensitivity and selectivity for target biomolecules. It can detect low concentrations of biomolecules and has minimal interference from other molecules in the sample. 1-(1-pyrenylmethyl)-3-piperidinol is also easy to use and can be applied to a wide range of experimental systems.
One limitation of 1-(1-pyrenylmethyl)-3-piperidinol is that it requires a covalent bond to form with the target biomolecule. This limits its use to biomolecules that contain specific functional groups that can react with 1-(1-pyrenylmethyl)-3-piperidinol. Additionally, 1-(1-pyrenylmethyl)-3-piperidinol is sensitive to environmental factors such as pH and temperature, which can affect its fluorescence properties.
Orientations Futures
There are many potential future directions for 1-(1-pyrenylmethyl)-3-piperidinol research. One area of interest is the development of new synthesis methods that can improve the yield and purity of 1-(1-pyrenylmethyl)-3-piperidinol. Another area of interest is the modification of 1-(1-pyrenylmethyl)-3-piperidinol to improve its selectivity and sensitivity for specific biomolecules. Additionally, 1-(1-pyrenylmethyl)-3-piperidinol can be used in combination with other fluorescent probes to study complex biological systems.
Méthodes De Synthèse
The synthesis of 1-(1-pyrenylmethyl)-3-piperidinol involves the reaction of 1-pyrenemethylamine with 3-piperidone under basic conditions. This reaction results in the formation of 1-(1-pyrenylmethyl)-3-piperidinol, which can then be purified using column chromatography. The purity of 1-(1-pyrenylmethyl)-3-piperidinol can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propriétés
IUPAC Name |
1-(pyren-1-ylmethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c24-19-5-2-12-23(14-19)13-18-9-8-17-7-6-15-3-1-4-16-10-11-20(18)22(17)21(15)16/h1,3-4,6-11,19,24H,2,5,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTFZZJYAPSZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propyl 3-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B4977094.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4977100.png)
![2-{[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B4977109.png)
![3-benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B4977115.png)
![5-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4977119.png)

![3-(2-propyn-1-yl)-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4977129.png)
![N-[2-[(3-methoxyphenyl)amino]-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B4977137.png)
![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4977148.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4977156.png)
![N-isopropyl-1'-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4977163.png)


![N-(3-chlorophenyl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylbutanamide](/img/structure/B4977186.png)